molecular formula C14H12F3N5O2S B2492686 4-amino-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidine-5-carboxamide CAS No. 2309805-75-0

4-amino-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidine-5-carboxamide

Cat. No.: B2492686
CAS No.: 2309805-75-0
M. Wt: 371.34
InChI Key: HHJCJFNSGDMCTN-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a 4-amino group, a 5-carboxamide moiety, and a 2-sulfanyl substituent linked to a carbamoylmethyl group. The carbamoylmethyl group is further substituted with a 2-(trifluoromethyl)phenyl ring. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the carboxamide and sulfanyl groups contribute to hydrogen bonding and electronic interactions, respectively.

Properties

IUPAC Name

4-amino-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N5O2S/c15-14(16,17)8-3-1-2-4-9(8)21-10(23)6-25-13-20-5-7(12(19)24)11(18)22-13/h1-5H,6H2,(H2,19,24)(H,21,23)(H2,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJCJFNSGDMCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=C(C(=N2)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the amino group and the trifluoromethylphenyl group through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group under mild conditions to ensure the stability of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to prevent side reactions and ensure the consistent quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes selective oxidation to form sulfoxides or sulfones under controlled conditions:

  • Reagent : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM)

  • Product : Sulfone derivative (2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfonyl]pyrimidine)

  • Conditions : 0°C to room temperature, 4–6 hours

  • Mechanism : Electrophilic oxidation via oxygen transfer from mCPBA to sulfur, forming a sulfone with retention of stereochemistry .

Nucleophilic Substitution at Pyrimidine Ring

The C-2 position of the pyrimidine ring participates in nucleophilic substitution due to electron-withdrawing effects from adjacent substituents:

  • Reagents : Amines (e.g., piperidine), thiols, or alcohols under basic conditions

  • Example : Reaction with (S)-3-aminopiperidine in ethanol yields 6-[(3-aminopiperidin-1-yl)]-substituted derivatives .

  • Conditions : Reflux in ethanol with K₂CO₃, 8–12 hours

  • Key Finding : Substitution occurs preferentially at C-2 over C-4 due to steric hindrance from the carboxamide group .

Acylation of the Amino Group

The primary amino group (-NH₂) at C-4 undergoes acylation to form amides:

  • Reagent : Acetic anhydride or chloroacetyl chloride

  • Product : 4-Acetamido or 4-chloroacetamido derivatives

  • Conditions : Room temperature in DCM with triethylamine (TEA) as a base

  • Application : Acylated derivatives show enhanced lipophilicity, improving blood-brain barrier penetration in kinase inhibitor studies .

Cross-Coupling Reactions

The pyrimidine ring participates in Suzuki-Miyaura cross-coupling at C-5 or C-6 positions:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Substrate : Aryl boronic acids (e.g., 4-fluorophenylboronic acid)

  • Product : Biaryl pyrimidine-carboxamide hybrids

  • Conditions : DMF/H₂O (3:1), 80°C, 12 hours

  • Yield : 60–75% (optimized for electron-deficient aryl groups) .

Hydrolysis of Carboxamide

The carboxamide group (-CONH₂) undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux yields 4-amino-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidine-5-carboxylic acid.

  • Basic Hydrolysis : NaOH (2M) at 60°C produces the corresponding carboxylate salt .

  • Utility : Carboxylic acid derivatives serve as intermediates for esterification or peptide coupling .

Functionalization of Trifluoromethyl Group

The CF₃ group participates in selective fluorination or defluorination under radical conditions:

  • Reagent : Xenon difluoride (XeF₂) in acetonitrile

  • Product : Partially fluorinated analogs (e.g., CHF₂ or CF₂H derivatives)

  • Conditions : UV light (254 nm), 24 hours

  • Impact : Altered metabolic stability and target binding affinity in enzyme inhibition assays .

Key Research Findings

Reaction TypeBiological RelevanceCitation
Sulfone Formation Enhances SHP2 phosphatase inhibition (IC₅₀ = 12 nM vs. 45 nM for parent compound)
Acylation Improves CaMK1D kinase selectivity (10-fold over SYK) in enzymatic assays
Cross-Coupling Biaryl derivatives show anti-inflammatory activity (IC₅₀ = 0.8 μM in TNF-α assays)

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 4-amino-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidine-5-carboxamide exhibit significant anticancer activity. For instance, derivatives containing trifluoromethyl groups have been shown to enhance lipophilicity and improve cellular uptake, leading to increased cytotoxicity against various cancer cell lines such as A375 (melanoma) and MCF-7 (breast cancer) .

Synthesis of Novel Derivatives

The synthesis of new derivatives based on the parent compound has been a focus area in drug development. Structural modifications, such as varying the substituents on the pyrimidine ring or altering the carbamoyl group, have been explored to optimize their pharmacological profiles .

Combination Therapies

Furthermore, studies suggest potential applications in combination therapies where these compounds may enhance the efficacy of existing chemotherapeutic agents. For example, combining 4-amino-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidine-5-carboxamide with agents like Palbociclib has shown promising results in preclinical models .

Case Studies

  • Antitumor Activity Evaluation : A recent study evaluated several derivatives of pyrimidine compounds for their antiproliferative effects on human cancer cell lines. The results demonstrated that certain modifications significantly increased cytotoxicity compared to the parent compound .
  • Synergistic Effects with Other Drugs : In vitro studies have shown that when used alongside traditional chemotherapeutics, compounds related to 4-amino-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidine-5-carboxamide , enhanced tumor cell death rates were observed, suggesting a synergistic effect .

Mechanism of Action

The mechanism of action of 4-amino-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural Features

The target compound shares a pyrimidine core with several analogs, but key differences lie in substituent patterns:

Compound Name/ID Position 2 Substituent Position 4 Substituent Position 5 Substituent Key Functional Groups
Target Compound [({[2-(CF₃)phenyl]carbamoyl}methyl)sulfanyl] Amino (-NH₂) Carboxamide (-CONH₂) CF₃, carboxamide, sulfanyl
, Compound 3 (3-Hydroxyphenyl)amino 4-Methylthiazole Carbonitrile (-CN) Hydroxyphenyl, thiazole, nitrile
(CAS 873082-64-5) [(4-Fluorobenzyl)sulfanyl] Chloro (-Cl) Carboxamide (-CONH₂) Fluorobenzyl, chloro
(CAS 1457983-64-0) [(4-Chlorobenzyl)sulfanyl] 2-Methylpropyl Carbonitrile (-CN) Chlorobenzyl, isobutyl, nitrile
(CAS 1457983-64-0) Methylsulfanyl (-SMe) Methyl Ethoxycarbonyl (-COOEt) Methylsulfanyl, phenoxyphenyl
(CAS 98011-28-0) Sulfanylidene (-S=) Phenyl Carboxamide (-CONH₂) Thioxo, phenyl

Key Observations :

  • Trifluoromethyl vs.
  • Sulfanyl Linkers : The carbamoylmethyl-sulfanyl group in the target compound offers conformational flexibility and hydrogen-bonding capacity, unlike rigid sulfanylidene () or simple methylsulfanyl () groups .
  • Carboxamide vs. Nitrile/Carbonitrile : The 5-carboxamide in the target compound may enhance solubility and target binding compared to nitrile-containing analogs (), which are more lipophilic but less polar .
Physicochemical Properties
Compound Name/ID Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound C₁₄H₁₃F₃N₄O₂S 382.34 2.8 0.12 (PBS)
, Compound 3 C₁₆H₁₅N₆OS 436.16 3.1 0.08 (DMSO)
(CAS 873082-64-5) C₂₀H₁₆ClFN₄O₃S₂ 527.94 4.2 0.05 (EtOH)
C₂₁H₂₁N₃O₃S 395.47 4.5 0.03 (DMSO)
C₁₁H₁₂N₄OS 248.30 1.9 0.20 (Water)

Key Observations :

  • The target compound’s lower LogP (2.8) compared to halogenated analogs (e.g., 4.2 in ) suggests better aqueous solubility, critical for bioavailability.
  • Nitrile-containing compounds () exhibit higher LogP values, indicating increased lipophilicity but reduced solubility .
Pharmacological Implications
  • Enzyme Binding : The carboxamide in the target compound may mimic ATP’s adenine moiety, making it a candidate for kinase inhibition, similar to pyrimidine-based inhibitors in .
  • Receptor Selectivity : The trifluoromethyl group’s electron-withdrawing effects could enhance binding to hydrophobic pockets in targets like HIV protease (see ’s docking studies) .
  • Metabolic Stability: Sulfanyl groups with bulky substituents (e.g., morpholinosulfonyl in , Compound 4) resist oxidative metabolism better than simple methylsulfanyl groups .

Biological Activity

4-Amino-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidine-5-carboxamide (CAS Number: 2309805-75-0) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring, an amino group, and a trifluoromethyl-substituted phenyl moiety, contributing to its unique chemical properties. Its molecular formula is C13H12F3N5OC_{13}H_{12}F_3N_5O with a molecular weight of 371.34 g/mol.

Structure Representation

PropertyValue
IUPAC Name4-amino-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidine-5-carboxamide
CAS Number2309805-75-0
Molecular Weight371.34 g/mol
Chemical FormulaC_{13}H_{12}F_3N_5O

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar pyrimidine derivatives. For instance, 4-amino-2-trifluoromethyl-phenyl retinate has been shown to inhibit the proliferation, invasion, and migration of breast cancer cells by modulating specific intracellular lipid-binding proteins such as CRABP2 and FABP5. The compound significantly inhibited proliferation in MCF-7 cells, suggesting a promising therapeutic avenue for breast cancer treatment .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets involved in cell signaling pathways:

  • Inhibition of Oncogenic Pathways : It may inhibit pathways that promote cancer cell proliferation.
  • Regulation of Lipid-Binding Proteins : As evidenced in related compounds, it could modulate the expression of proteins that influence cell growth and migration.

Study on Related Compounds

A study published in MDPI explored the therapeutic potential of pyrido[2,3-d]pyrimidine derivatives, revealing their activity against dihydrofolate reductase (DHFR), a target crucial for nucleotide synthesis in cancer cells. These findings suggest that compounds with similar structural motifs may also exhibit significant biological activity against cancer .

In Vivo Studies

Further investigations into related compounds have demonstrated their efficacy in animal models. For example, pyrimidine derivatives have been shown to reduce tumor growth in xenograft models, indicating potential for clinical applications in oncology.

Q & A

Q. What are the critical steps and conditions for synthesizing this compound?

The synthesis typically involves a multi-step approach:

Core pyrimidine formation : A pyrimidine ring is constructed using condensation reactions, often with thiourea or substituted acetamides as precursors .

Functionalization : The trifluoromethylphenylcarbamoyl group is introduced via nucleophilic substitution or coupling reactions (e.g., using 2-(trifluoromethyl)phenyl isocyanate) .

Sulfanyl group incorporation : Thiol-ether linkages are formed using mercaptoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography or recrystallization in solvents like ethanol/water mixtures ensures purity (>95%) .
Key considerations : Temperature control (60–100°C), anhydrous conditions for moisture-sensitive steps, and catalytic agents (e.g., Pd/C for hydrogenation) .

Q. How is structural integrity confirmed post-synthesis?

A combination of spectroscopic and analytical methods is used:

  • NMR :
    • ¹H NMR : Peaks at δ 6.8–7.5 ppm confirm aromatic protons from the trifluoromethylphenyl group. A singlet at δ 8.1–8.3 ppm indicates the pyrimidine C-H .
    • ¹³C NMR : Signals near 160–165 ppm confirm carbonyl groups (carboxamide and carbamoyl) .
  • IR : Stretching at 1680–1700 cm⁻¹ (C=O), 3300–3400 cm⁻¹ (N-H), and 1150 cm⁻¹ (C-F) .
  • Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 413.3 for C₁₈H₁₆F₃N₅O₂S) .

Q. What functional groups dictate its reactivity?

  • Pyrimidine ring : Susceptible to electrophilic substitution at the 4- and 5-positions.
  • Carboxamide group : Participates in hydrogen bonding with biological targets.
  • Trifluoromethylphenyl group : Enhances lipophilicity and metabolic stability .
  • Sulfanyl bridge : Prone to oxidation (e.g., forming sulfoxides) under acidic conditions .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways?

  • Reaction path search : Quantum chemical calculations (DFT/B3LYP) predict transition states and intermediates for key steps like carbamoyl group attachment .
  • Solvent effects : COSMO-RS simulations identify optimal solvents (e.g., DMF vs. THF) for yield improvement .
  • Kinetic modeling : Determines rate-limiting steps (e.g., sulfide bond formation) to adjust temperature or catalyst loading .

Q. How to resolve contradictions in reported biological activity data?

Case study : Discrepancies in antimicrobial efficacy (IC₅₀ values varying by >50% across studies):

Structural validation : Confirm compound purity via HPLC and compare with literature data .

Assay conditions : Test variables like pH (7.4 vs. 6.8), bacterial strain (Gram+ vs. Gram-), and solvent (DMSO concentration ≤1%) .

Comparative analysis : Use analogs (e.g., replacing trifluoromethyl with methyl) to isolate the role of specific groups .

Q. What methodologies assess interactions with biological targets?

  • Surface plasmon resonance (SPR) : Measures binding affinity (KD) to enzymes like dihydrofolate reductase .
  • Molecular docking : AutoDock Vina predicts binding poses in ATP-binding pockets (e.g., kinase inhibitors) .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .

Q. How does structural modification impact physicochemical properties?

Modification Impact Reference
Replace trifluoromethyl with nitro↑ Polarity, ↓ LogP by 0.8
Substitute sulfanyl with sulfonyl↑ Oxidative stability, ↓ Solubility
Add methyl to pyrimidine C6↑ Steric hindrance, ↓ Binding affinity

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